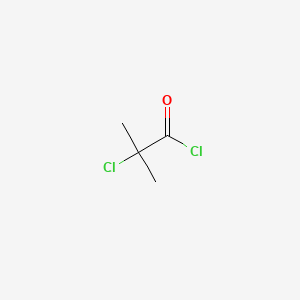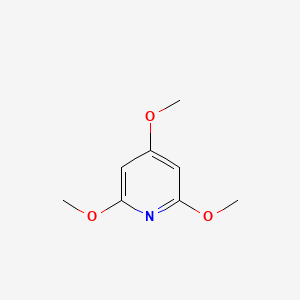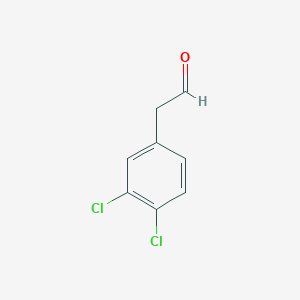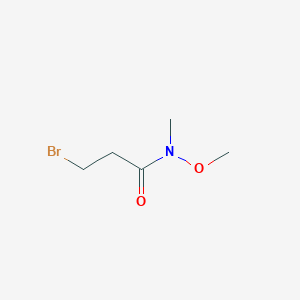
2-Chloro-2-methylpropanoyl chloride
Descripción general
Descripción
2-Chloro-2-methylpropanoyl chloride, also known as CMPC, is a chemical compound used in organic synthesis and as a reagent in laboratory experiments. It is a colorless liquid with a pungent odor and a boiling point of 109°C. CMPC is used in the production of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in the synthesis of polymers, surfactants, and other materials. Its use in organic synthesis has been studied extensively in recent years, and its mechanism of action has been elucidated.
Aplicaciones Científicas De Investigación
Organic Synthesis
2-Chloro-2-methylpropanoyl chloride: is a valuable reagent in organic synthesis. It is often used as an acylating agent due to its reactivity, which allows for the introduction of the 2-chloro-2-methylpropanoyl group into various organic compounds. This can be particularly useful in the synthesis of ketones, esters, and amides, which are fundamental building blocks in organic chemistry .
Medicinal Chemistry
In medicinal chemistry, 2-Chloro-2-methylpropanoyl chloride serves as a precursor for the synthesis of pharmaceuticals. Its ability to react with amines, alcohols, and other nucleophiles makes it a versatile intermediate in the construction of complex molecules that may exhibit biological activity .
Polymer Chemistry
This compound finds applications in polymer chemistry, where it can be used to modify polymers or create new polymer structures. Its reactive chloride group can initiate polymerization processes or be used to introduce side chains that alter the properties of a polymer, such as its solubility, strength, or thermal stability .
Analytical Chemistry
2-Chloro-2-methylpropanoyl chloride: can be employed in analytical chemistry as a derivatization agent. It can react with various functional groups, making them more volatile or detectable by analytical techniques such as gas chromatography or mass spectrometry, thus aiding in the analysis of complex mixtures .
Industrial Applications
Industrially, 2-Chloro-2-methylpropanoyl chloride is used in the manufacture of agrochemicals, dyes, and fragrances. Its reactivity allows for the production of compounds that have specific desired effects, such as pest resistance or colorfastness .
Environmental Science
In environmental science, research into the effects of 2-Chloro-2-methylpropanoyl chloride on ecosystems is crucial. Understanding its degradation products and their impact on the environment is important for assessing the risks associated with its use and for developing safer alternatives .
Mecanismo De Acción
Target of Action
It’s known that this compound is used as an alkylating agent , which suggests that it may interact with various biological molecules, such as proteins or DNA, by adding an alkyl group to them.
Mode of Action
2-Chloro-2-methylpropanoyl chloride serves as an effective chlorinating agent . It is used in combination with the ionic liquid, 1-butyl-3-methylimidazolium bromide for converting alcohols into chlorides . This suggests that its mode of action involves a nucleophilic substitution reaction where the chloride ion is a leaving group.
Biochemical Pathways
Given its role as a chlorinating agent, it can be inferred that it may be involved in the modification of biochemical pathways where alcohols are converted into chlorides .
Result of Action
As a chlorinating agent, it can be inferred that it results in the conversion of alcohols into chlorides at a molecular level .
Action Environment
It’s known that the compound is a liquid at room temperature , suggesting that its physical state and reactivity could be influenced by temperature and other environmental conditions.
Propiedades
IUPAC Name |
2-chloro-2-methylpropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl2O/c1-4(2,6)3(5)7/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZKVZKYSZUBAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10459343 | |
| Record name | 2-chloroisobutyryl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10459343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13222-26-9 | |
| Record name | 2-Chloro-2-methylpropanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13222-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloroisobutyryl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10459343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-2-methylpropanoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.214.029 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-methyl-2-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B1365693.png)







![6-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B1365718.png)
![3-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B1365719.png)

![1,4-Diazabicyclo[3.2.2]nonan-3-one](/img/structure/B1365723.png)
![Diethyl [difluoro(trimethylsilyl)methyl]phosphonate](/img/structure/B1365728.png)
![2,4-dichloro-N-[(4-phenylmethoxyphenyl)methylideneamino]aniline](/img/structure/B1365731.png)